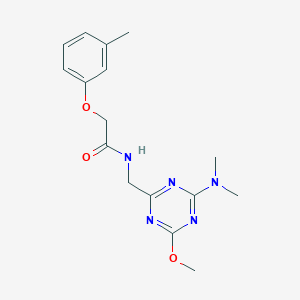

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide

Description

The compound N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide features a 1,3,5-triazine core substituted with a dimethylamino group at position 4, a methoxy group at position 6, and a methyl-linked acetamide side chain bearing an m-tolyloxy moiety. Spectroscopic characterization methods such as $ ^1H \text{-NMR} $, $ ^{13}C \text{-NMR} $, and HRMS are routinely employed for such triazine derivatives .

Propriétés

IUPAC Name |

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2-(3-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O3/c1-11-6-5-7-12(8-11)24-10-14(22)17-9-13-18-15(21(2)3)20-16(19-13)23-4/h5-8H,9-10H2,1-4H3,(H,17,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCJCJOVZQJKDJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NCC2=NC(=NC(=N2)OC)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide typically involves multi-step organic synthesis. The process may start with the preparation of the triazine core, followed by the introduction of the dimethylamino and methoxy groups via nucleophilic substitution reactions. The final step includes the attachment of the acetamide group to the triazine ring.

Reaction Conditions:

Preparation of the triazine core may involve cyclization reactions under acidic or basic conditions.

Introduction of the dimethylamino group may be achieved using dimethylamine under controlled temperature conditions.

The methoxy group is typically introduced via methylation reactions using methanol and a suitable catalyst.

The final acetamide group is added through an amidation reaction, often using acetic anhydride or acetyl chloride as reagents.

Industrial Production Methods

In industrial settings, the synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide may be scaled up using continuous flow reactors to ensure consistent product quality and yield. Optimized reaction conditions, including temperature, pressure, and solvent selection, are crucial to achieving efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions may convert the acetamide group to an amine group, or the triazine ring may undergo reduction.

Substitution: Various nucleophilic and electrophilic substitution reactions can occur, introducing different functional groups to the triazine ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).

Major Products

Oxidation: N-oxides of the triazine ring.

Reduction: Reduced amines or partially hydrogenated triazine derivatives.

Substitution: Halogenated or alkylated triazine compounds.

Applications De Recherche Scientifique

Chemistry

In chemistry, N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide serves as a precursor for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology

The compound's biological applications include its use as a probe to study enzyme mechanisms and as a potential inhibitor for specific biochemical pathways.

Medicine

In medicine, the compound is explored for its pharmacological properties, including potential anti-cancer and antimicrobial activities. It acts on specific molecular targets within cells, disrupting critical biological processes.

Industry

In industrial applications, N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide is used in the development of advanced materials, such as polymers and coatings, due to its unique reactivity and stability.

Mécanisme D'action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The dimethylamino and methoxy groups enhance its binding affinity to these targets, facilitating the modulation of biological pathways. This interaction can lead to the inhibition or activation of key enzymes, affecting cellular processes and leading to desired therapeutic outcomes.

Comparaison Avec Des Composés Similaires

Key Observations :

- The methoxy group at position 6 in the target compound (vs.

- The m-tolyloxy acetamide side chain differs from sulfonylurea moieties in commercial herbicides, suggesting a distinct mechanism of action .

- Styryl-substituted analogs (e.g., ) prioritize photophysical properties over herbicidal activity, highlighting the role of substituents in functional prioritization .

Acetamide Derivatives with Varied Aryloxy Groups

Compounds with acetamide side chains modified for pharmacological or agrochemical purposes provide insights into structure-activity relationships:

- 2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N-substituted acetamides (): These derivatives incorporate coumarin-based aryloxy groups and demonstrate hypoglycemic activity in mice. The electron-rich coumarin moiety enhances metabolic stability compared to m-tolyloxy, which may lack similar π-π stacking interactions .

- N-(Imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide acetates (): Sulfonamide-linked acetamides exhibit antibacterial properties, underscoring the versatility of the acetamide scaffold when paired with heterocyclic groups .

However, it lacks the hydrogen-bonding capacity of sulfonamides or coumarins, which could limit target affinity .

Activité Biologique

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide is a synthetic organic compound with potential applications in medicinal chemistry and biological research. This compound features a triazine ring which has been shown to exhibit various biological activities, including enzyme inhibition and interaction with cellular receptors.

Chemical Structure

The compound can be represented by the following structural formula:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The key mechanisms include:

- Enzyme Inhibition : The compound has been shown to bind to the active sites of various enzymes, thereby inhibiting their activity. This is significant in therapeutic contexts where enzyme modulation is required.

- Receptor Interaction : It engages with cellular receptors, altering their signaling pathways which can lead to various physiological effects.

- DNA/RNA Interaction : The compound may intercalate with DNA or RNA strands, affecting transcription and translation processes, which is crucial for its potential antitumor activity.

Antitumor Activity

Research indicates that derivatives of triazine compounds often exhibit significant antitumor properties. For instance, studies have shown that related compounds can inhibit the activity of critical oncogenic pathways such as BRAF(V600E) and EGFR .

Antimicrobial Properties

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide has also demonstrated antimicrobial activity. In vitro assays suggest that it can inhibit the growth of various pathogens, making it a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

Several studies have focused on the biological effects of triazine derivatives similar to N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide:

- Antitumor Efficacy : A study evaluated the cytotoxic effects of triazine derivatives on cancer cell lines, revealing that certain modifications enhance their potency against MDA-MB-231 breast cancer cells .

- Enzyme Inhibition : Research has shown that compounds with a similar structure can inhibit xanthine oxidase (XO), a key enzyme involved in uric acid production. This inhibition could have implications for treating conditions like gout .

- Synergistic Effects : In combination therapies, certain triazine derivatives have exhibited synergistic effects when used alongside established chemotherapeutic agents like doxorubicin, enhancing overall efficacy while potentially reducing side effects.

Data Table

The following table summarizes key findings related to the biological activity of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide and its derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.